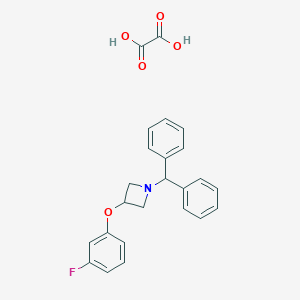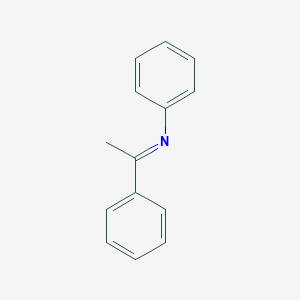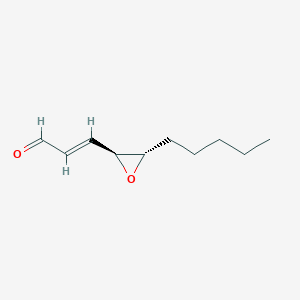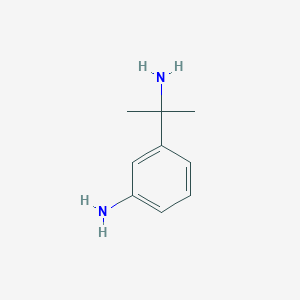
3-(2-氨基丙基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminopropan-2-yl)aniline is an organic compound with the CAS Number: 130631-19-5 . It has a molecular weight of 150.22 and is typically stored at 4°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(2-Aminopropan-2-yl)aniline is 1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 . This indicates that the compound has 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
3-(2-Aminopropan-2-yl)aniline has a melting point of 43-46°C . It is in liquid form .科学研究应用
1. 在荧光化学传感器中的应用
化合物3-(2-氨基丙基)苯胺已被用于开发荧光化学传感器。例如,一项研究专注于使用类似苯胺衍生物合成探针,用于检测活细胞中的铝离子。这些由苯胺衍生物制成的探针对Al3+离子具有高选择性和灵敏度,展示了它们在生物和环境应用中的潜力(Shree, Sivaraman, Siva, & Chellappa, 2019)。
2. 环境应用
在环境科学中,苯胺衍生物已被研究其在微生物降解过程中的作用。一篇研究论文详细描述了一株细菌菌株对苯胺的降解,该菌株可以利用苯胺或乙酰苯胺作为其唯一的碳、氮和能源来源。这项研究为苯胺化合物在环境中的命运以及其在生物修复中的潜力提供了见解(Liu, Yang, Huang, Zhou, & Liu, 2002)。
3. 电致发光应用
苯胺衍生物已被用于合成新型电致发光材料。一项研究描述了使用苯胺衍生物制备用于有机电致发光(EL)器件的色调可调发光材料。这些材料被发现可以发射多种颜色的光,包括白光,展示了它们在显示技术领域的潜力(Doi, Kinoshita, & Shirota, 2003)。
4. 制药研究
苯胺衍生物已被研究用于新药物的开发。一项研究考察了主要β-氨基苯酰胺的合成和药理评价,将它们与利多卡因等其他化合物进行比较,以评估其作为抗心律失常药物的潜力(Tenthorey, Dirubio, Feldman, Takman, Byrnes, & McMaster, 1979)。
5. 腐蚀抑制
苯胺衍生物已被研究其在腐蚀抑制中的作用。一篇研究论文专注于使用苯胺衍生物合成一种化合物,用于抑制在酸性溶液中对低碳钢的腐蚀。这项研究对于开发新型、更有效的腐蚀抑制剂具有重要意义(Daoud, Douadi, Issaadi, & Chafaa, 2014)。
安全和危害
属性
IUPAC Name |
3-(2-aminopropan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAIIQFUNBGLRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropan-2-yl)aniline | |
CAS RN |
130631-19-5 |
Source


|
| Record name | 3-(2-aminopropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

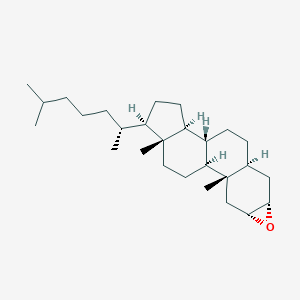
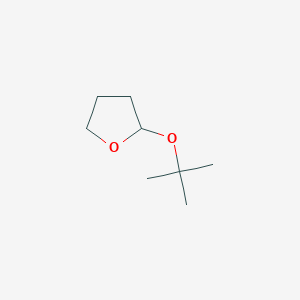
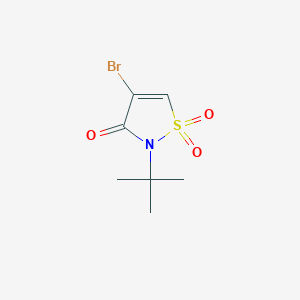
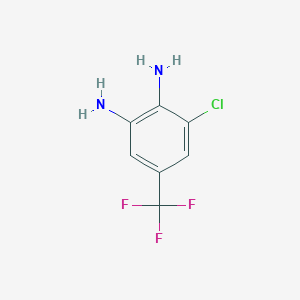
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
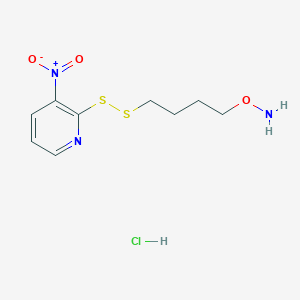
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
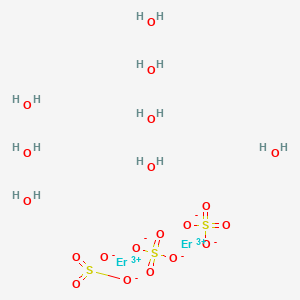
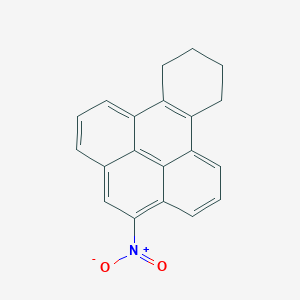
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)
